10-octyl-10H-phenothiazine 5-oxide
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Overview
Description
10-OCTYL-10H-5LAMBDA4-PHENOTHIAZIN-5-ONE is a derivative of phenothiazine, a well-known S, N heterocyclic molecule. Phenothiazine and its derivatives are highly versatile building blocks used in various research areas due to their intriguing chemical and physical properties . This compound is particularly notable for its extended conjugation length, which enhances its photophysical and redox properties .
Preparation Methods
The synthesis of 10-OCTYL-10H-5LAMBDA4-PHENOTHIAZIN-5-ONE typically involves a series of chemical reactions. One common method is the C-N coupling reaction, where the phenothiazine ring is modified with octyl groups . This reaction is often catalyzed by palladium and involves the use of triflates and tert-butylaniline . The reaction conditions are generally mild, and the process can be carried out at room temperature .
Chemical Reactions Analysis
10-OCTYL-10H-5LAMBDA4-PHENOTHIAZIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenothiazin-5-ium derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Electrophilic substitutions, such as halogenation, are typical reactions for this compound.
Coupling Reactions: It can participate in C-N and C-H/C-H cross-couplings.
Common reagents used in these reactions include palladium catalysts, triflates, and tert-butylaniline . The major products formed depend on the specific reaction conditions but often include various phenothiazine derivatives .
Scientific Research Applications
10-OCTYL-10H-5LAMBDA4-PHENOTHIAZIN-5-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-OCTYL-10H-5LAMBDA4-PHENOTHIAZIN-5-ONE involves its redox properties. The compound exhibits reversible redox behavior, which is crucial for its function as a photoredox catalyst . It can efficiently catalyze oxidative coupling reactions under visible-light irradiation . The molecular targets and pathways involved include electron-rich nitrogen and sulfur atoms, which facilitate various chemical transformations .
Comparison with Similar Compounds
10-OCTYL-10H-5LAMBDA4-PHENOTHIAZIN-5-ONE is unique due to its extended conjugation length, which enhances its photophysical properties compared to conventional phenothiazine . Similar compounds include:
10-HEXYL-10H-PHENOTHIAZIN-5-ONE: Another phenothiazine derivative with a shorter alkyl chain.
10-PYREN-1-YL-10H-PHENOTHIAZINE: A phenothiazine derivative with a pyrene group.
These compounds share similar chemical properties but differ in their specific applications and efficiencies.
Properties
Molecular Formula |
C20H25NOS |
---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
10-octylphenothiazine 5-oxide |
InChI |
InChI=1S/C20H25NOS/c1-2-3-4-5-6-11-16-21-17-12-7-9-14-19(17)23(22)20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3 |
InChI Key |
JPKWDXNWGGPWEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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